3-(3-Hydrazinyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is a heterocyclic compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . The reaction conditions often include the use of hydrazine derivatives and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antidiabetic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and oxo groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
Triazavirin: Known for its antiviral properties.
Deaza analogs: Characterized for their antidiabetic activity.
Uniqueness
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is unique due to its specific chemical structure, which includes a triazine ring and hydrazino group
Properties
Molecular Formula |
C6H9N5O3 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-(3-hydrazinyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid |
InChI |
InChI=1S/C6H9N5O3/c7-9-6-8-5(14)3(10-11-6)1-2-4(12)13/h1-2,7H2,(H,12,13)(H2,8,9,11,14) |
InChI Key |
JFLDAZSIUKHANL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(NC1=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.